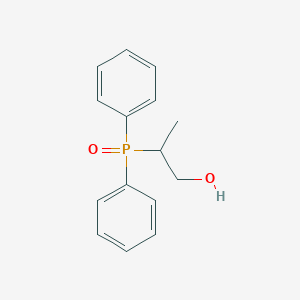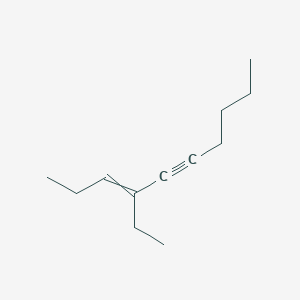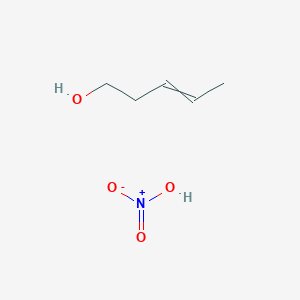![molecular formula C4H6N4OS2 B14384434 [(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid CAS No. 89753-93-5](/img/structure/B14384434.png)
[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid is a compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a tetrazole ring substituted with a methyl group and a sulfanyl group, which is further connected to an ethanethioic S-acid moiety. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid typically involves the cycloaddition reaction of nitriles with sodium azide. This reaction is catalyzed by various agents such as zinc salts or iodine in the presence of a suitable solvent like water or dipolar aprotic solvents . The reaction conditions are generally mild, and the yields are good to excellent. The use of microwave irradiation has also been reported to accelerate the reaction, providing high yields in shorter reaction times .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents . The scalability of these methods makes them suitable for large-scale production, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted tetrazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of stable metallic compounds and molecular complexes .
Biology and Medicine
In biology and medicine, tetrazole derivatives are known for their biological activity. They are used in the development of pharmaceuticals, including antihyperglycemic agents and antibiotics . The acidic nature of tetrazoles makes them suitable for DNA synthesis in biochemistry .
Industry
In the industrial sector, tetrazoles are used in the production of agrochemicals, explosives, and corrosion inhibitors. Their stability and reactivity make them valuable in various industrial applications .
Wirkmechanismus
The mechanism of action of [(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid involves its interaction with molecular targets through its tetrazole ring and sulfanyl group. The tetrazole ring can stabilize negative charges through delocalization, while the sulfanyl group can participate in redox reactions . These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Substituted Tetrazoles: These compounds share the tetrazole ring structure but differ in the substituents attached to the ring.
1H-Tetrazole: The parent compound of tetrazole derivatives, known for its acidic nature and reactivity.
Uniqueness
[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid is unique due to the presence of both a tetrazole ring and a sulfanyl group, which confer distinct chemical properties. This combination allows for diverse reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
89753-93-5 |
|---|---|
Molekularformel |
C4H6N4OS2 |
Molekulargewicht |
190.3 g/mol |
IUPAC-Name |
2-(1-methyltetrazol-5-yl)sulfanylethanethioic S-acid |
InChI |
InChI=1S/C4H6N4OS2/c1-8-4(5-6-7-8)11-2-3(9)10/h2H2,1H3,(H,9,10) |
InChI-Schlüssel |
JSRQTOGRACMWCI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=N1)SCC(=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


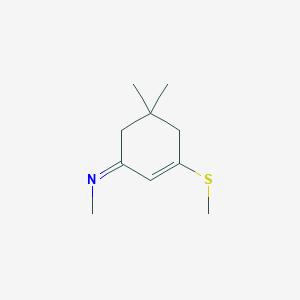
![4-{(4,5-Dihydro-1,3-thiazol-2-yl)[(pyridin-3-yl)methyl]amino}benzonitrile](/img/structure/B14384366.png)
![1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one](/img/structure/B14384372.png)

![(2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14384380.png)
![2-Methylbutyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14384383.png)

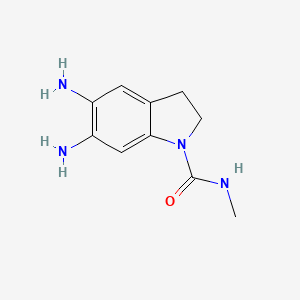

![1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14384395.png)
![N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide](/img/structure/B14384398.png)
